Product packaging for Isochromophilone I(Cat. No.:CAS No. 154037-52-2)

Isochromophilone I

Cat. No.: B122083
CAS No.: 154037-52-2
M. Wt: 416.9 g/mol
InChI Key: BFKHRJFETIBYAU-WJKJBVSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochromophilone I is a biologically active azaphilone derivative isolated from the fungal species Penicillium multicolor FO-2338. This compound is offered as a high-purity reference standard for use in infectious disease and pharmacological research. The primary research value of this compound lies in its specific activity as an inhibitor of the gp120-CD4 binding process, which is a critical initial step in HIV-1 infection of host cells . Studies have demonstrated its potency in this pathway, with a reported IC50 value of 6.6 µM . Its mechanism involves disrupting the interaction between the viral envelope glycoprotein (gp120) and the CD4 receptor on human lymphocytes, making it a valuable tool for investigating the mechanics of viral entry and for screening potential antiviral agents . Chemically, this compound is characterized by a distinctive azaphilone skeleton, a class of fungal polyketides known for their vivid pigmentation and diverse bioactivities . Its molecular structure is C23H25O5Cl and features a chlorine atom and a gamma-lactone ring . Researchers can utilize this compound in various assay systems to study HIV replication mechanisms and explore novel therapeutic strategies. For specific batch data, including Certificate of Analysis (CoA) with purity and detailed handling information, please contact our technical support team. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClO5 B122083 Isochromophilone I CAS No. 154037-52-2

Properties

CAS No.

154037-52-2

Molecular Formula

C23H25ClO5

Molecular Weight

416.9 g/mol

IUPAC Name

(6aR,9R,9aR)-9-acetyl-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methyl-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione

InChI

InChI=1S/C23H25ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12,18-19H,6H2,1-5H3/b8-7+,13-9+/t12-,18-,19-,23+/m0/s1

InChI Key

BFKHRJFETIBYAU-WJKJBVSTSA-N

SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C)Cl

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]3([C@@H](C2=CO1)[C@@H](C(=O)O3)C(=O)C)C)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C)Cl

Synonyms

isochromophilone I
isochromophilone Ia
isochromophilone I

Origin of Product

United States

Biosynthetic Pathways and Molecular Mechanisms Underlying Isochromophilone I Production

Polyketide Synthase (PKS) Mediated Biosynthesis of the Azaphilone Scaffold

Azaphilones are a class of fungal secondary metabolites characterized by a highly oxygenated pyranoquinone bicyclic core. nih.govnih.gov Their biosynthesis is initiated by the action of Polyketide Synthases (PKSs), large, multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors. wikipedia.org Fungal PKSs are typically iterative Type I PKSs, meaning a single large protein contains all the necessary catalytic domains to carry out multiple rounds of chain elongation. acs.orgresearchgate.net The biosynthesis of the azaphilone scaffold uniquely involves the convergent action of two different PKSs: a non-reducing PKS (NR-PKS) and a highly reducing PKS (HR-PKS). nih.govnih.govacs.org

Nonreducing Polyketide Synthases (NR-PKSs) are responsible for synthesizing aromatic polyketides. nih.gov They are central to the formation of the azaphilone core. A canonical NR-PKS contains a minimum set of domains: a starter unit acyl-CoA transacylase (SAT), a β-ketoacyl synthase (KS), an acyltransferase (AT), a product template (PT) domain, and an acyl carrier protein (ACP). nih.gov The PT domain is particularly crucial as it guides the cyclization of the reactive polyketide chain, ultimately defining the structure of the resulting aromatic product. nih.gov In azaphilone biosynthesis, the NR-PKS synthesizes a polyketide intermediate that forms one part of the final scaffold. nih.govnih.gov For instance, in the biosynthesis of azanigerones, related azaphilone compounds, the NR-PKS incorporates one molecule of acetyl-CoA and five molecules of malonyl-CoA to generate its polyketide product. researchgate.net

The genes encoding the enzymes for azaphilone production are organized into biosynthetic gene clusters (BGCs). Activation of these often-silent gene clusters has been a key strategy for discovering new azaphilones and elucidating their formation pathways. nih.govacs.org A well-characterized example is the aza gene cluster in Aspergillus niger ATCC 1015, which is responsible for producing azanigerones. nih.govnih.gov Transcriptional analysis and targeted gene deletion have confirmed the roles of the genes within this cluster. nih.gov Similarly, the taz gene cluster in Aspergillus terreus was activated, leading to the discovery of a series of azaphilone compounds. nih.gov These clusters typically contain two PKS genes (one NR-PKS and one HR-PKS), along with genes for tailoring enzymes like monooxygenases, oxidoreductases, and transcription factors that regulate the cluster's expression. nih.govnih.gov

Gene (from A. niger aza cluster) Putative Function Role in Azaphilone Biosynthesis
AzaA (NR-PKS) Non-reducing polyketide synthaseSynthesizes the aromatic polyketide core. nih.govnih.gov
AzaG (HR-PKS) Highly-reducing polyketide synthaseSynthesizes a fatty acid-like chain that is later incorporated. nih.gov
AzaH (FAD-Monooxygenase) Flavin-dependent monooxygenaseCatalyzes hydroxylation and pyran-ring formation. nih.gov
AzaE (Oxidoreductase) Oxidoreductase/dehydrogenaseInvolved in modification of the polyketide chain. nih.gov
AzaF (Acyltransferase) AcyltransferaseTransfers the HR-PKS product to the NR-PKS-derived core.
AzaR (Transcription Factor) Pathway-specific regulatorControls the expression of the other genes in the cluster. nih.gov

The assembly of the azaphilone scaffold is a multi-step enzymatic process following the initial synthesis of polyketide chains by the NR-PKS and HR-PKS.

Convergent Synthesis : The NR-PKS and HR-PKS work in a convergent manner. The NR-PKS produces an aromatic intermediate, while the HR-PKS produces a reduced fatty acid-like side chain. nih.govnih.gov

Acyl-transfer : An acyltransferase enzyme is believed to catalyze the esterification of the HR-PKS product onto the core polyketide intermediate synthesized by the NR-PKS. nih.govacs.org

Oxidoreductive Tailoring : A series of oxidoreductases and dehydrogenases modify the structure. For example, MppA-mediated ketoreduction at the ω-2 position is a critical step for the synthesis of the pyranoquinone core in Monascus azaphilone pigments. rsc.org These modifications prepare the intermediate for the crucial cyclization steps.

Hydroxylation : A key monooxygenase , often a flavin-dependent enzyme, hydroxylates the aromatic intermediate. This hydroxylation is a prerequisite for the subsequent pyran ring formation. nih.gov

Enzyme Type Reaction Catalyzed Significance in Azaphilone Biosynthesis
Nonreducing PKS (NR-PKS) Polyketide chain assembly and cyclizationForms the aromatic core of the scaffold. nih.gov
Highly Reducing PKS (HR-PKS) Saturated/partially saturated fatty acid synthesisCreates the side chain that is attached to the core. nih.gov
Acyltransferase (AT) Transfer of an acyl groupAttaches the side chain to the aromatic core. nih.govacs.org
Monooxygenase (FAD-dependent) Hydroxylation (addition of -OH group)Mediates dearomatization and enables pyran ring formation. nih.gov
Oxidoreductase/Dehydrogenase Oxidation/Reduction (Redox reactions)Determines the ring cyclization pattern and regioselectivity. rsc.org

Enzymatic Functionalization and Structural Diversification

Following the assembly of the basic azaphilone scaffold, further enzymatic modifications introduce structural diversity and key functional groups, such as the chlorine atom found in Isochromophilone I. nih.gov

The chlorination of the azaphilone core is catalyzed by a flavin-dependent halogenase. nih.gov These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide ion (e.g., Cl⁻ or Br⁻) to generate a powerful halogenating species. nih.govmdpi.com

Mechanism : The reaction of FADH₂, Cl⁻, and O₂ in the enzyme's active site generates hypochlorous acid (HOCl). nih.gov This potent oxidant then reacts with a lysine (B10760008) residue in the active site to form a long-lived lysine chloramine (B81541) intermediate. nih.gov This enzyme-bound intermediate is responsible for the regioselective transfer of the chlorine atom to the substrate. nih.gov

Rdc2 as a Model : The fungal flavin-dependent halogenase Rdc2, involved in radicicol (B1680498) biosynthesis, is a well-studied model for this class of enzymes. It has been shown to specifically chlorinate its natural macrolactone substrates and can also halogenate other molecules, demonstrating its potential as a biocatalyst. nih.gov Research has shown that many flavin-dependent halogenases exhibit a preference for bromination over chlorination when both halide ions are available. mdpi.com

The formation of the characteristic pyran ring is a defining step in azaphilone biosynthesis. Research on the aza gene cluster revealed that this cyclization is not spontaneous but is mediated by a key enzyme. nih.gov

Hydroxylation-Mediated Cyclization : A flavin-dependent monooxygenase (such as AzaH in the azanigerone pathway) catalyzes the hydroxylation of a benzaldehyde (B42025) intermediate. nih.gov This hydroxylation leads to a dearomatization of the ring, which then allows for the subsequent cyclization to form the pyran-quinone bicyclic core. nih.govresearchgate.net

Control of Cyclization : The selectivity of the cyclization, leading to different structural isomers (e.g., linear vs. angular tricycles), can be controlled by the enzymatic steps preceding it. For example, the selective acylation of an open-form substrate by an acyltransferase can dictate the outcome of the subsequent cyclization step, demonstrating a high degree of enzymatic control over the final molecular architecture. acs.org

Strategies for Biosynthetic Pathway Engineering and Metabolite Production Enhancement

The "One Strain Many Compounds" (OSMAC) approach is a foundational strategy in natural product discovery, predicated on the principle that a single microbial strain possesses the genetic potential to produce a diverse array of secondary metabolites. mdpi.com However, many of the biosynthetic gene clusters (BGCs) that encode these pathways remain unexpressed or "silent" under standard laboratory culture conditions. mdpi.comresearchgate.net The OSMAC methodology systematically alters cultivation parameters to activate these silent BGCs, thereby eliciting the production of novel or otherwise cryptic compounds. mdpi.com This can be achieved by modifying factors such as nutrient sources, pH, temperature, aeration, or by introducing chemical elicitors or co-cultivating with other microorganisms. mdpi.comresearchgate.net

In the context of azaphilone production, the OSMAC approach has been successfully employed to generate novel analogs. Research on the endophytic fungus Dothideomycete sp. CRI7 demonstrated that varying the sources of potato and malt (B15192052) extract in culture media led to the production of different sets of polyketides and azaphilones. nih.govresearchgate.net This sensitivity to media composition highlights the utility of the OSMAC principle in exploring the metabolic potential of a fungal strain. nih.gov

A targeted OSMAC strategy was used to generate new halogenated analogs of this compound from the termite-symbiotic fungus Penicillium sclerotiorum. nih.gov By supplementing the standard Potato Dextrose Agar (PDA) medium with different potassium halides, researchers could exploit the promiscuity of the FAD-dependent halogenase enzyme within the this compound biosynthetic pathway. nih.gov This approach led to the successful production of previously undescribed brominated and iodinated azaphilones, demonstrating the power of OSMAC to create chemical diversity by manipulating precursor availability. nih.gov For example, when P. sclerotiorum was cultivated on a Czapek medium supplemented with potassium bromide (KBr), it resulted in the production of a new brominated metabolite. nih.gov

Table 1: Application of OSMAC for Generation of Novel Azaphilone Analogs

Producing OrganismCulture Medium ModificationOutcomeReference
Penicillium sclerotiorumPDA medium supplemented with 10 g L⁻¹ KBr and KIProduction of brominated and iodinated azaphilone analogs. nih.gov
Penicillium sclerotiorumCzapek medium supplemented with 10 g L⁻¹ KBrProduction of a novel brominated azaphilone metabolite (Compound 22). nih.gov
Dothideomycete sp. CRI7PDB medium prepared from commercial potato powder vs. fresh potato tubers.Production of three previously unknown metabolites. nih.gov
Dothideomycete sp. CRI7Czapek malt medium with varied malt extract sources.Influenced overall metabolite production profile. nih.gov

The integration of genomics and metabolomics provides a powerful workflow for elucidating complex biosynthetic pathways and discovering novel natural products. nih.govnih.gov Genomics, through whole-genome sequencing and bioinformatic tools like antiSMASH, can identify putative biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.govnih.gov Metabolomics, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and molecular networking, profiles the chemical compounds produced by an organism under specific conditions. nih.govresearchgate.net By combining these two approaches, researchers can directly link the genetic potential of an organism to its chemical output, identifying the gene clusters that synthesize specific molecules and uncovering the functions of individual enzymes within the pathway. nih.gov

This integrated strategy has been instrumental in clarifying the biosynthesis of this compound in Penicillium sclerotiorum. nih.gov Researchers used a combination of short- and long-read whole-genome sequencing to assemble the fungus's genome and identify the BGC responsible for azaphilone production. nih.gov The annotation of this cluster, which includes genes for an acyltransferase, hydrogenase, and a key FAD-dependent halogenase (Psc_Aza_H), provided a genetic blueprint for the pathway. nih.gov

Metabolomic analysis via LC-ESI-MS/MS was then used to detect and identify pathway intermediates and final products. nih.gov This analysis confirmed that the biosynthesis of this compound proceeds from a minimal azaphilone scaffold. The pathway involves the action of an acyltransferase (likely Psc_Aza_D) adding an acetoacetate (B1235776) group to form an unstable intermediate that condenses into compound 15 (C₂₃H₂₄O₅). nih.gov Subsequently, a hydrogenation step, catalyzed by enzymes such as Psc_Aza_F or Psc_Aza_G, forms compound 16 (C₂₃H₂₆O₅). The final step is the chlorination of this precursor by the halogenase Psc_Aza_H to yield this compound. nih.gov This combination of genomic prediction and metabolomic verification provides a detailed model of the molecular mechanisms underlying this compound formation. nih.gov

Table 2: Key Intermediates in the Proposed Biosynthesis of this compound

CompoundMolecular FormulaMass SignalPutative Transformation StepReference
Compound 15 C₂₃H₂₄O₅[M + H]⁺, m/z 381.1691Product of Knoevenagel condensation following acetoacetate addition. nih.gov
Compound 16 C₂₃H₂₆O₅[M + H]⁺, m/z 383.1859Product of hydrogenation of the angular lactone in Compound 15. nih.gov
This compound C₂₃H₂₅ClO₅-Product of chlorination of Compound 16 by halogenase Psc_Aza_H. nih.gov

Structure Activity Relationship Sar Studies and Synthetic Analogues of Isochromophilone I

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For Isochromophilone I and its analogues, SAR studies have pinpointed specific structural components critical for their antiviral, enzyme inhibitory, and antimicrobial effects. nih.govmdpi.commdpi.com

The most extensively studied biological activity of this compound is its ability to inhibit the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor, a critical step in the viral entry process. nih.govnih.gov The core structure of this compound features an azaphilone skeleton with a chlorine atom at the C-5 position and a 3,5-dimethyl-1,3-heptadienyl side chain at C-3. nih.gov Comparative studies between this compound and the co-isolated Isochromophilone II revealed the importance of the moiety at the C-8 position. This compound possesses a γ-lactone ring, whereas Isochromophilone II has a 2-oxopropyl group; this difference significantly impacts inhibitory activity against gp120-CD4 binding. nih.gov

SAR studies on synthetic analogues have further refined our understanding of the antiviral pharmacophore. Key findings indicate that:

The pyrano-quinone bicyclic core, characteristic of azaphilones, is fundamental for activity. nih.gov

The chlorine atom at C-5 is a significant contributor to the inhibitory effect.

The nature of the side chain at C-3 influences potency.

Modifications at the C-8 position, such as those created through Wittig reactions and aldol (B89426) condensations, can modulate the gp120-CD4 binding inhibition. nih.govresearchgate.net

Table 1: SAR of Isochromophilone Analogues Against gp120-CD4 Binding

CompoundKey Structural FeaturesReported Activity (Inhibition of gp120-CD4 Binding)Reference
This compoundAzaphilone core, C-5 Cl, γ-lactone ring at C-8Potent Inhibitor nih.gov
Isochromophilone IIAzaphilone core, C-5 Cl, 2-oxopropyl moiety at C-8Active, but potency differs from this compound nih.gov
Synthetic Analogue (Example)Modified side chain at C-8 via Wittig reactionActivity determined and compared to parent compounds nih.gov

The antiviral action of this compound is a direct result of inhibiting the protein-protein interaction between gp120 and CD4, which can be considered a specialized form of enzyme inhibition. nih.govnih.gov Beyond this, related azaphilones have demonstrated inhibitory activity against other enzymes. For instance, (+)-sclerotiorin, a structurally similar azaphilone often used as a starting material for analogue synthesis, has been shown to inhibit HIV-1 protease and integrase. researchgate.net This suggests that the core azaphilone scaffold itself is a viable platform for developing various enzyme inhibitors. nih.govrsc.org The key structural elements for this broader enzyme inhibition are believed to be centered around the highly oxygenated pyrano-quinone bicyclic core, which can interact with active sites of various enzymes. nih.govpensoft.net

Azaphilones as a class are known for their diverse antimicrobial activities. nih.govrsc.orgresearchgate.net While research on this compound is focused on its antiviral properties, SAR studies on closely related compounds provide insight into the features necessary for antibacterial and antifungal action. Studies on semi-synthetic derivatives of sclerotioramine (B11934609), another related azaphilone, have highlighted the importance of specific substitutions for antibacterial potency. mdpi.com

Key structural motifs for antimicrobial activity include:

The Azaphilone Core: The fundamental bicyclic structure is essential. mdpi.com

Nitrogen Substitution: The introduction of a nitrogen atom into the scaffold, as seen in sclerotioramine, can confer significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. mdpi.com

Side Chain Modifications: Alterations to the acyl side chain can impact the spectrum and potency of antimicrobial effects. mdpi.com For example, sclerotioramine showed potent activity against several bacterial strains, whereas its precursor, sclerotiorin (B1681566) (which lacks the amino group), was largely inactive against the same strains. mdpi.com

Table 2: Antimicrobial SAR of Related Azaphilone Derivatives

CompoundKey Structural Difference from SclerotiorinAntibacterial Activity (MIC in μg/mL)Reference
SclerotiorinLactone ring with oxygen>100 (S. aureus), 100 (B. subtilis) mdpi.com
Sclerotioramine (3)N-containing pyridone ring12.5 (S. aureus), 3.125 (B. subtilis) mdpi.com
N-methylsclerotiorinamine (12)N-methylated pyridone ringInactive against tested strains mdpi.com

Semi-Synthetic and Total Synthetic Approaches for Isochromophilone Analogues

The generation of this compound analogues is critical for conducting detailed SAR studies and for optimizing its biological activities. Both semi-synthetic and total synthetic strategies have been employed to create a library of related compounds. nih.govnih.gov

Semi-synthesis, which uses a readily available natural product as a starting material, is a common approach. Several isochromophilone analogues have been synthesized from sclerotiorin, a closely related and more abundant azaphilone. nih.govresearchgate.netjst.go.jp This process often involves key chemical transformations to modify the core structure.

Wittig Reaction: This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones. lumenlearning.comwikipedia.org In the context of isochromophilone analogues, the Wittig reaction has been employed to react a triphenyl phosphonium (B103445) ylide with the ketone on the azaphilone core, allowing for the introduction of diverse side chains at the C-8 position to probe their effect on antiviral activity. nih.govresearchgate.net

Aldol Condensation: This reaction forms a carbon-carbon bond by reacting an enolate ion with a carbonyl compound, resulting in a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated. sigmaaldrich.comwikipedia.org This strategy has also been utilized in the semi-synthesis of isochromophilone analogues to build new structural motifs onto the core scaffold for biological testing. nih.govresearchgate.net

Beyond simple analogue generation, researchers are employing rational design principles to guide the synthesis of new compounds with improved properties. acs.orgnih.gov This involves using structural knowledge of the biological target to design molecules that are predicted to have higher affinity and specificity. researchgate.net Structure-guided active-site engineering and combinatorial biosynthesis are advanced strategies being explored to reprogram biosynthetic pathways, leading to a diverse range of novel azaphilone-based compounds. acs.orgnih.gov

The diversification of the azaphilone scaffold is a key goal. researchgate.net By understanding the biosynthetic machinery, it is possible to generate a wide array of structures with variations in side chains, oxidation patterns, and stereochemistry. researchgate.net This diversity-oriented approach increases the probability of discovering new lead compounds for drug development, moving beyond the activities of the parent natural product. acs.orgnih.gov

Characterization of Naturally Occurring Isochromophilone Derivatives and Their Bioactivities

The isochromophilones belong to the broader class of azaphilone natural products, which are fungal polyketides known for their structural diversity and wide range of biological activities. nih.govrsc.orgfrontiersin.org These compounds, characterized by an isochroman (B46142) scaffold with a pyrone-quinone bicyclic core and a chiral quaternary center, are primarily isolated from various fungal species, particularly from the genera Penicillium and Diaporthe. nih.govrsc.orgmdpi.com

The isolation and structural elucidation of isochromophilone congeners rely on a combination of chromatographic separation techniques and comprehensive spectroscopic analysis. Fungal strains, often sourced from unique environments like marine mangroves or sponges, are cultivated on suitable media, and the resulting biomass or culture broth is extracted using organic solvents. researchgate.netnih.govfrontiersin.org The crude extract undergoes repeated chromatographic fractionation to yield pure compounds.

The definitive structures of these molecules, including their relative and absolute configurations, are determined through a suite of modern analytical methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to establish the molecular formula of each compound. researchgate.netnih.gov One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HMBC, and NOESY, are crucial for mapping the carbon skeleton and the connectivity of protons and carbons, ultimately defining the planar structure. researchgate.netnih.gov The absolute stereochemistry, particularly at the chiral centers, is often assigned using electronic circular dichroism (ECD) calculations and comparison with experimental spectra, or in some cases, through single-crystal X-ray diffraction analysis. rsc.orgmdpi.comresearchgate.net

The following table summarizes the fungal sources from which specific isochromophilone derivatives have been isolated.

Isochromophilone DerivativeFungal Source(s)Reference(s)
Isochromophilones A-F Diaporthe sp. SCSIO 41011 rsc.orgresearchgate.net
Isochromophilone IV Penicillium multicolor F1753 researchgate.netresearchgate.net
Isochromophilone VI Penicillium multicolor FO-2338 / F1753 researchgate.netresearchgate.netusf.edu
Isochromophilone VII Penicillium sp. researchgate.net
Isochromophilone VIII Penicillium sp. researchgate.net
Isochromophilone IX Penicillium sp. researchgate.netusf.edu
Isochromophilone X Bartalinia robillardoides LF550 rsc.orgnih.gov
Isochromophilone XI Bartalinia robillardoides LF550 rsc.orgnih.gov
Isochromophilones (unspecified) Penicillium sclerotiorum frontiersin.org

Isochromophilones and their related azaphilones exhibit a remarkable spectrum of biological activities, including cytotoxic, antimicrobial, antiviral, enzyme inhibitory, and phytotoxic effects. nih.govfrontiersin.org Comparative studies of these congeners provide valuable insights into their structure-activity relationships (SAR).

Cytotoxic and Antitumor Activity: Several isochromophilone derivatives have demonstrated significant cytotoxicity against various human cancer cell lines. For instance, isochromophilones A, D, and E, isolated from Diaporthe sp., showed cytotoxic effects against renal carcinoma cell lines. nih.gov Specifically, isochromophilone E was active against ACHN, 786-O, and OS-RC-2 cells, while isochromophilone D showed activity against the latter two. nih.gov Another analogue, compound 8 from the same study, exhibited potent cytotoxicity against all three cell lines with IC₅₀ values ranging from 3.0 to 4.4 μM. researchgate.net Penidioxolane C, a related azaphilone, displayed moderate inhibition against a panel of five human cancer cell lines, including leukemia (K562) and cervical cancer (HeLa) cells. researchgate.netnih.gov

CompoundCell LineActivity (IC₅₀)Reference(s)
Isochromophilone A ACHN27 μM nih.gov
786-O34 μM nih.gov
OS-RC-245 μM nih.gov
Isochromophilone D 786-O38 μM (8.9 μM in another study) nih.govrsc.org
OS-RC-244 μM nih.gov
Isochromophilone E ACHN14 μM nih.gov
786-O8.9 μM nih.gov
OS-RC-213 μM nih.gov
Isochromophilone X (unspecified tumor cell lines)Cytotoxic rsc.orgnih.gov
Penidioxolane C K562 (leukemia)23.94 μM nih.gov
SGC-7901 (gastric)46.17 μM nih.gov

Antimicrobial Activity: The antimicrobial properties of isochromophilones have also been investigated. Isochromophilone XI is noted for its activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus lentus, as well as the fungus Trichophyton rubrum. rsc.orgnih.gov Other derivatives, such as the newly discovered isochromophilone XIV, have shown promising activity against Candida albicans. frontiersin.org In comparison, the related azaphilone sclerotioramine and (+)-sclerotiorin demonstrated strong inhibition against Bacillus subtilis. frontiersin.org

CompoundOrganismActivity (IC₅₀ / ZOI)Reference(s)
Isochromophilone XI Bacillus subtilis55.6 μM rsc.orgnih.gov
Staphylococcus lentus78.4 μM rsc.orgnih.gov
Trichophyton rubrum41.5 μM rsc.org
Isochromophilone XIV Candida albicansZOI = 10.5 mm frontiersin.org
Sclerotioramine Bacillus subtilisZOI = 9.1 mm frontiersin.org
(+)-Sclerotiorin Bacillus subtilisZOI = 9.1 mm frontiersin.org
Curvularia lunata2.1 µg/mL frontiersin.org

Enzyme Inhibition and Other Activities: Isochromophilones have been identified as inhibitors of various enzymes. Isochromophilone X and XI are inhibitors of phosphodiesterase 4 (PDE4), with IC₅₀ values of 11.7 μM and 8.30 μM, respectively. nih.govrsc.org Isochromophilones IV, VI, VII, and VIII have been reported to inhibit acyl-CoA and diacylglycerol acyltransferase activity. researchgate.net Furthermore, isochromophilone IV, along with sclerotiorin, acts as an inhibitor of the Grb2-Shc interaction, which is a target in oncogenic signaling pathways. researchgate.net Some azaphilones isolated from Penicillium sclerotiorum have also shown significant inhibitory activity against α-glycosidase and the H1N1 virus. mdpi.com

CompoundTargetActivity (IC₅₀)Reference(s)
Isochromophilone IV Grb2-Shc InteractionInhibitor researchgate.net
gp120-CD4 BindingInhibitor researchgate.net
Acyl-CoAInhibitor researchgate.net
Isochromophilone VI gp120-CD4 BindingInhibitor researchgate.net
Acyl-CoAInhibitor researchgate.net
Isochromophilone VII Diacylglycerol acyltransferaseInhibitor researchgate.net
Isochromophilone VIII Diacylglycerol acyltransferaseInhibitor researchgate.net
Isochromophilone X PDE411.7 μM nih.govrsc.org
Isochromophilone XI PDE48.30 μM nih.govrsc.org

The diverse bioactivity profiles of these closely related structures underscore the importance of specific functional groups and stereochemistry in determining their biological targets and potency.

Advanced Research Methodologies in Isochromophilone I Investigation

Omics Technologies for Natural Product Discovery and Pathway Elucidation

"Omics" technologies have revolutionized the discovery and characterization of natural products from microbial sources. By analyzing the complete set of metabolites (metabolomics) and genes (genomics), researchers can efficiently identify novel compounds and elucidate their biosynthetic origins.

Metabolomics, particularly liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS), is a cornerstone in the analysis of complex fungal extracts for the presence of Isochromophilone I and its derivatives. This technique allows for the rapid separation and identification of individual compounds from a mixture. A key strategy in this process is dereplication, which aims to quickly identify known compounds, thereby focusing research efforts on novel structures.

Molecular networking has emerged as a powerful bioinformatics tool to visualize and organize LC-MS/MS data. researchgate.net In this approach, MS/MS spectra are compared, and a network is generated where nodes represent parent ions (metabolites) and edges connect structurally similar molecules based on the similarity of their fragmentation patterns. researchgate.netfrontiersin.org This method has been successfully used to analyze the chemical profiles of fungi like Penicillium sclerotiorum and Penicillium meliponae, allowing for the annotation of numerous azaphilones, including isochromophilones. nih.govpromega.com By clustering compounds into families, researchers can readily spot known azaphilones and pinpoint potentially new, uncharacterized analogs within the same molecular family for targeted isolation. promega.commdpi.com This approach significantly accelerates the discovery of new this compound-related compounds from complex biological matrices. mdpi.com

Genomics provides the blueprint for understanding how organisms produce complex natural products like this compound. Through whole-genome sequencing, researchers can identify the biosynthetic gene clusters (BGCs) responsible for their production. frontiersin.org BGCs are contiguous sets of genes that encode the enzymes and other proteins required for the step-by-step synthesis of a specific metabolite. frontiersin.org

Computational tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in mining genomic data to predict and annotate these clusters. researchgate.netnih.gov For azaphilones, these BGCs typically feature core enzymes like polyketide synthases (PKSs), often a combination of highly reducing (HRPKS) and non-reducing (NRPKS) types, which are responsible for assembling the polyketide backbone. kib.ac.cnscielo.br The cluster also contains genes for tailoring enzymes, such as halogenases, oxidoreductases, and transferases, which modify the core structure to generate the final diversity of azaphilone analogs, including chlorinated compounds like this compound. researchgate.net Functional characterization, often involving gene knockout experiments, has confirmed the role of these PKS genes in the production of sclerotiorin-like metabolites, a class that includes isochromophilones. kib.ac.cnscielo.br By identifying and characterizing these BGCs, researchers can not only understand the biosynthesis of known compounds but also potentially engineer the pathways to produce novel derivatives. researchgate.net

Development and Implementation of High-Throughput Bioassays for this compound Activity Profiling

High-throughput screening (HTS) of natural product libraries is essential for identifying and characterizing the biological activities of compounds like this compound. scielo.br These methods allow for the rapid testing of thousands of compounds against various biological targets, providing a comprehensive profile of their potential therapeutic or agricultural applications. nih.gov

In vitro cell-based assays are fundamental in assessing the anticancer potential of this compound and its analogs. These assays measure the ability of a compound to kill cancer cells (cytotoxicity) or inhibit their proliferation. The MTT assay is a common colorimetric method used to determine cell viability. kib.ac.cn Isochromophilone derivatives have been tested against a panel of human cancer cell lines, demonstrating a range of cytotoxic activities. researchgate.netkib.ac.cn

Beyond general cytotoxicity, specific assays are used to determine the mechanism of cell death, such as apoptosis (programmed cell death). Techniques like flow cytometry with Annexin V/PI staining can distinguish between live, apoptotic, and necrotic cells, providing insight into how the compound affects the cancer cells. evotec.comsci-hub.se Studies have shown that some isochromophilone analogs can induce apoptosis in cancer cells in a dose-dependent manner. researchgate.net

CompoundCell LineActivityIC₅₀ (µM)Source(s)
Isochromophilone XMCF-7 (Breast adenocarcinoma)Cytotoxicity14.90 kib.ac.cn
Isochromophilone XSGC-7901 (Gastric cancer)Cytotoxicity16.84 kib.ac.cn
Isochromophilone XSW1116 (Colorectal carcinoma)Cytotoxicity24.15 kib.ac.cn
Isochromophilone XA549 (Lung adenocarcinoma)Cytotoxicity26.93 kib.ac.cn
Isochromophilone XA375 (Melanoma)Cytotoxicity35.75 kib.ac.cn
Isochromophilone Analog 8ACHN (Renal carcinoma)Cytotoxicity3.0 - 4.4 researchgate.net
Isochromophilone Analog 8OS-RC-2 (Renal carcinoma)Cytotoxicity3.0 - 4.4 researchgate.net
Isochromophilone Analog 8786-O (Renal carcinoma)Cytotoxicity3.0 - 4.4 researchgate.net
Isochromophilone D (Analog 4)786-O (Renal carcinoma)Cytotoxicity, Apoptosis Induction8.9 researchgate.net

Enzymatic assays are crucial for identifying the specific molecular targets of this compound and for quantifying its inhibitory potency. nih.govlibretexts.org These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. ucdavis.edu By screening against a panel of enzymes, researchers can pinpoint the pathways that are modulated by the compound.

This approach is central to drug discovery, where compounds are sought to inhibit enzymes involved in disease processes. evotec.com For instance, some isochromophilone derivatives have been evaluated for their anti-diabetic potential by testing their ability to inhibit enzymes relevant to diabetes. nih.gov The data from these assays, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), provides a measure of the compound's efficacy and is a critical first step in developing therapeutic agents. ucdavis.edu Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). biomol.com

CompoundTarget/ActivityIC₅₀ (µM)Source(s)
This compound (Analog 2)Anti-diabetic16.3 ± 0.3 nih.gov
Isochromophilone J (Analog 3)Anti-diabetic25.4 ± 0.3 nih.gov
Isochromophilone K (Analog 5)Anti-diabetic37.6 ± 0.4 nih.gov
Analog 6Anti-diabetic48.2 ± 0.6 nih.gov
Isochromophilone H (Analog 1)Anti-diabetic56.5 ± 0.8 nih.gov

Phenotypic assays directly measure the effect of a compound on the growth and survival of whole organisms, such as bacteria, fungi, or plants. jeeng.net These assays are vital for discovering new antimicrobial or herbicidal agents.

For antimicrobial activity, the minimum inhibitory concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism. scielo.br Isochromophilone analogs have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi, to assess their antimicrobial spectrum. scielo.br

Similarly, phytotoxicity assays evaluate a compound's effect on plant growth. These tests often involve measuring the inhibition of seed germination or the growth of roots and shoots of target plant species. nih.govfrontiersin.org this compound has demonstrated significant phytotoxic effects against certain weeds, suggesting its potential as a bioherbicide. frontiersin.org

CompoundOrganismActivityMIC (µg/mL)Source(s)
Isochromophilone VIStreptococcus pyogenesAntimicrobial64 scielo.brscielo.br
Isochromophilone VIStaphylococcus aureusAntimicrobial>512 scielo.brscielo.br
Isochromophilone VISalmonella typhimuriumAntimicrobial64 scielo.brscielo.br
Isochromophilone VIEscherichia coliAntimicrobial>512 scielo.brscielo.br
Isochromophilone VICandida albicansAntimicrobial64 scielo.brscielo.br
CompoundPlant SpeciesActivityEC₅₀ (µM)Source(s)
This compoundAmaranthus retroflexus (Radicle)Phytotoxicity234.87 frontiersin.org
This compoundAmaranthus retroflexus (Plumule)Phytotoxicity276.51 frontiersin.org
This compoundAbutilon theophrasti (Radicle)Phytotoxicity338.25 frontiersin.org
This compoundAbutilon theophrasti (Plumule)Phytotoxicity402.16 frontiersin.org
Sclerotiorin (B1681566) BAmaranthus retroflexus (Radicle)Phytotoxicity247.33 frontiersin.org
OchlephiloneAmaranthus retroflexus (Radicle)Phytotoxicity320.84 frontiersin.org
Glufosinate-ammonium (Control)Amaranthus retroflexus (Radicle)Phytotoxicity555.11 frontiersin.org

Computational Approaches in this compound Research and Development

Computational chemistry and biology offer a virtual laboratory to probe the properties of molecules like this compound at an atomic level. These in silico techniques provide insights that are often difficult or impossible to obtain through experimental means alone. They play a crucial role in refining molecular structures, understanding biological interactions, and guiding the design of new, more effective therapeutic agents.

Quantum chemical calculations are fundamental to the precise determination of the three-dimensional structure of complex natural products. For azaphilone compounds, which include the isochromophilone class, these methods are especially vital for confirming absolute configurations, a task that can be challenging experimentally.

One of the most widely used quantum chemical methods is Time-Dependent Density Functional Theory (TD-DFT). This approach is particularly effective for calculating the electronic circular dichroism (ECD) spectra of chiral molecules. By comparing the computationally predicted ECD spectrum with the experimentally measured one, researchers can confidently assign the absolute stereochemistry of a compound. For instance, in the structural elucidation of newly discovered azaphilone pigments, TD-DFT calculations of ECD spectra were instrumental in establishing the absolute configurations of the stereogenic centers. This methodology has been successfully applied to various azaphilones, such as chermesinones and cohaerins, demonstrating its reliability in resolving complex stereochemical questions.

Vibrational Circular Dichroism (VCD) is another spectroscopic technique that, when paired with quantum chemical calculations, provides detailed structural information. By calculating the theoretical VCD spectrum and comparing it to the experimental data, the absolute configuration of flexible molecules can be determined. This combined approach offers a powerful alternative to more traditional methods like X-ray crystallography, especially when suitable crystals cannot be obtained.

Table 1: Application of Quantum Chemical Calculations in Azaphilone Research

Computational Method Application Outcome
Time-Dependent Density Functional Theory (TD-DFT) Calculation of Electronic Circular Dichroism (ECD) spectra. Assignment of absolute configuration of stereocenters.
Density Functional Theory (DFT) Calculation of Vibrational Circular Dichroism (VCD) spectra. Determination of absolute configuration for complex and flexible molecules.

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery. In silico modeling provides a rapid and cost-effective means to predict the Structure-Activity Relationships (SAR) of compounds like this compound, guiding the chemical synthesis of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not extensively documented, the principles are broadly applicable. By generating a series of virtual analogues of this compound with modifications at different positions, QSAR models can predict which changes are likely to enhance a desired biological effect, such as antimicrobial or cytotoxic activity. This predictive capability allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Pharmacophore modeling is another key in silico technique used in lead optimization. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. For a class of compounds like the azaphilones, a pharmacophore model could be developed based on the known active and inactive members. This model would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features crucial for activity. New virtual derivatives of this compound could then be screened against this model to assess their potential for biological activity before any synthetic work is undertaken.

To understand how this compound exerts its biological effects, it is essential to identify its molecular targets and characterize the interactions at the binding site. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding affinity. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking simulations of azaphilone compounds into the active site of enzymes they are known to inhibit can provide a detailed picture of their binding mode, explaining their inhibitory mechanism at an atomic level.

Following a docking study, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent. These simulations can assess the stability of the binding pose predicted by docking and can reveal important conformational changes that occur upon ligand binding. For instance, MD simulations could be used to investigate the stability of this compound within a target's active site, providing insights into the residence time and the dynamic nature of the key interactions that contribute to its biological function.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Chermesinone A
Chermesinone B
Cohaerin A
Cohaerin B

Q & A

Q. What is the structural identity of Isochromophilone I, and how was it initially characterized?

this compound (C₂₃H₂₅O₅Cl) is a chlorinated azaphilone derivative first isolated from Penicillium multicolor FO-2337. Initial characterization involved solvent extraction, column chromatography, and spectroscopic techniques (e.g., UV, IR, and HR-MS). Its azaphilone skeleton and chlorine substitution were confirmed via NMR, with key signals at δ 168.5 (C=O) and δ 65.3 (Cl-bearing carbon) .

Q. What primary biological activities have been reported for this compound?

this compound inhibits gp120-CD4 binding (IC₅₀: 6.6 µM), a critical interaction in HIV-1 entry. While it shows weaker anti-HIV replication activity compared to Isochromophilone II (effective at 25 µM), its specificity for gp120-CD4 makes it a candidate for mechanistic studies on viral entry . It also exhibits antifungal activity against Thielaviopsis paradoxa (MIC: 32 µg/mL) and Glorosprium musarum (MIC: 64 µg/mL) .

Q. How does this compound differ structurally from related azaphilones?

Unlike non-chlorinated analogs (e.g., ochrephilone), this compound contains a chlorine atom at C-5 and a 3-hydroxypropyl side chain. Comparative NMR analysis reveals distinct shifts in the aromatic region (δ 6.8–7.2 ppm) and side-chain protons (δ 1.2–2.5 ppm), critical for differentiating it from Isochromophilones II–VI .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in reported IC₅₀ values (e.g., gp120-CD4 inhibition vs. antifungal MICs) may arise from assay conditions (e.g., cell type, incubation time). Methodological consistency is key:

  • Use standardized HIV pseudovirus assays for gp120-CD4 inhibition .
  • Validate antifungal activity via CLSI broth microdilution protocols .
  • Cross-reference with structurally similar analogs (e.g., sclerotiorin) to identify SAR trends .

Q. What advanced techniques are recommended for stereochemical elucidation of this compound derivatives?

  • Circular Dichroism (CD): Determines absolute configuration (e.g., 7R, 14S in Isochromophilones X–XII) by comparing Cotton effects (e.g., positive at 370–390 nm for 7R configurations) .
  • HMBC and NOESY NMR: Maps long-range correlations (e.g., H-10’ to C-4’/C-9’) and spatial proximities to confirm substituent orientations .

Q. How can molecular networking improve dereplication of this compound in fungal extracts?

  • MS/MS-based networks: Cluster metabolites by fragmentation patterns. This compound (m/z 435.12 [M+H]⁺) clusters with azaphilones like ochrephilone (m/z 403.09) and hypocrellone A (m/z 449.15) .
  • t-SNE visualization: Reduces dimensionality to highlight structural similarities, enabling rapid annotation without full isolation .

Q. What experimental design considerations are critical for scaling up this compound production?

  • Fermentation optimization: Adjust carbon/nitrogen ratios in Penicillium cultures to enhance yield (e.g., potato dextrose medium for P. maximae) .
  • Chromatography: Use reverse-phase HPLC with C18 columns (gradient: 40–100% MeCN/H₂O) for purity >95% .

Q. How do structural modifications of this compound impact its enzyme inhibition profiles?

  • Chlorine removal: Reduces gp120-CD4 binding affinity by 50%, highlighting its role in target interaction .
  • Side-chain acetylation: Isochromophilone IV (C-7 acetylated) shows 3-fold lower CETP inhibition (IC₅₀: 24.5 µM) vs. non-acetylated analogs, suggesting steric hindrance effects .

Methodological Guidelines

Q. How to validate the purity of this compound for in vitro assays?

  • HPLC-DAD/MS: Monitor λ_max at 280 nm (azaphilone chromophore) and ensure single-peak elution .
  • ¹H NMR integration: Confirm absence of extraneous signals (e.g., solvent residues) in δ 0.5–3.0 ppm .

Q. What strategies mitigate co-elution issues during isolation?

  • pH-zone-refining CCC: Separates acidic/basic analogs via gradient pH adjustments .
  • Prep-TLC with iodine staining: Identifies azaphilones as yellow-brown spots under UV 254 nm .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.